

Technical Support Center: Morphic-4B ((2-Morpholin-4-ylbutyl)amine)

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Compound of Interest

Compound Name: (2-Morpholin-4-ylbutyl)amine

Cat. No.: B1284681

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Welcome to the technical support center for Morphic-4B, a novel small molecule modulator of intracellular signaling pathways. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing and evaluating the biological activity of Morphic-4B in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for Morphic-4B?

A1: Morphic-4B is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. It is designed to competitively bind to the ATP-binding pocket of PI3K, thereby preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of downstream effectors like Akt and mTOR. The morpholine moiety is integral to its pharmacophore, enhancing both potency and metabolic stability.^{[1][2]}

Q2: How can I enhance the solubility of Morphic-4B for in vitro assays?

A2: Morphic-4B is supplied as a hydrochloride salt, which is soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM). This stock can then be diluted to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.^[3]

Q3: My cell-based assay results with Morpich-4B are inconsistent. What are the common causes?

A3: Inconsistent results in cell-based assays can arise from several factors.^{[4][5][6]} Key areas to check include:

- **Cell Health and Passage Number:** Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before treatment.
- **Compound Stability:** Prepare fresh dilutions of Morpich-4B from your DMSO stock for each experiment, as the compound may degrade in aqueous media over time.
- **Assay Conditions:** Maintain consistency in cell seeding density, treatment duration, and reagent concentrations across all experiments.
- **Vehicle Control:** Always include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent.^[4]

Q4: Morpich-4B shows high potency in biochemical assays but is less effective in my cell-based experiments. What could be the reason?

A4: A discrepancy between biochemical and cell-based assay potency is a common challenge in drug discovery.^[4] Potential reasons include:

- **Cell Permeability:** The compound may have poor permeability across the cell membrane.
- **Efflux Pumps:** Morpich-4B could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
- **Cellular Metabolism:** The compound may be rapidly metabolized into inactive forms within the cell.

Troubleshooting Guide

Observed Issue	Potential Cause(s)	Recommended Solution(s)
High variability between replicate wells in a cell viability assay.	1. Uneven cell seeding.2. Edge effects in the microplate.3. Inaccurate pipetting of the compound.	1. Ensure a single-cell suspension before seeding and mix gently.2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Use calibrated pipettes and mix well upon dilution.
No significant inhibition of Akt phosphorylation observed in Western blot.	1. Insufficient concentration or incubation time.2. Poor antibody quality.3. Rapid pathway reactivation.	1. Perform a dose-response and time-course experiment to determine optimal conditions. [4]2. Validate your primary antibody with a positive control.3. Harvest cell lysates at earlier time points (e.g., 1, 2, 6 hours).
Unexpected changes in cell morphology or cell death at low concentrations.	1. Off-target effects.2. Cytotoxicity unrelated to the PI3K pathway.	1. Test a structurally unrelated PI3K inhibitor to see if it phenocopies the effect. [4]2. Perform a cytotoxicity assay (e.g., LDH release) to distinguish from cytostatic effects.

Quantitative Data Summary

The following tables summarize the in vitro activity of Morpich-4B against various cancer cell lines and its selectivity for the PI3K α isoform.

Table 1: IC50 Values of Morpich-4B in Cancer Cell Lines (72h incubation)

Cell Line	Cancer Type	PIK3CA Status	IC50 (nM)
MCF-7	Breast Cancer	E545K Mutant	50
PC-3	Prostate Cancer	Wild Type	450
A549	Lung Cancer	Wild Type	600
HCT116	Colorectal Cancer	H1047R Mutant	75

Table 2: In Vitro Kinase Inhibition Profile

Kinase Isoform	IC50 (nM)
PI3K α	15
PI3K β	250
PI3K δ	300
PI3K γ	400
mTOR	>10,000

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

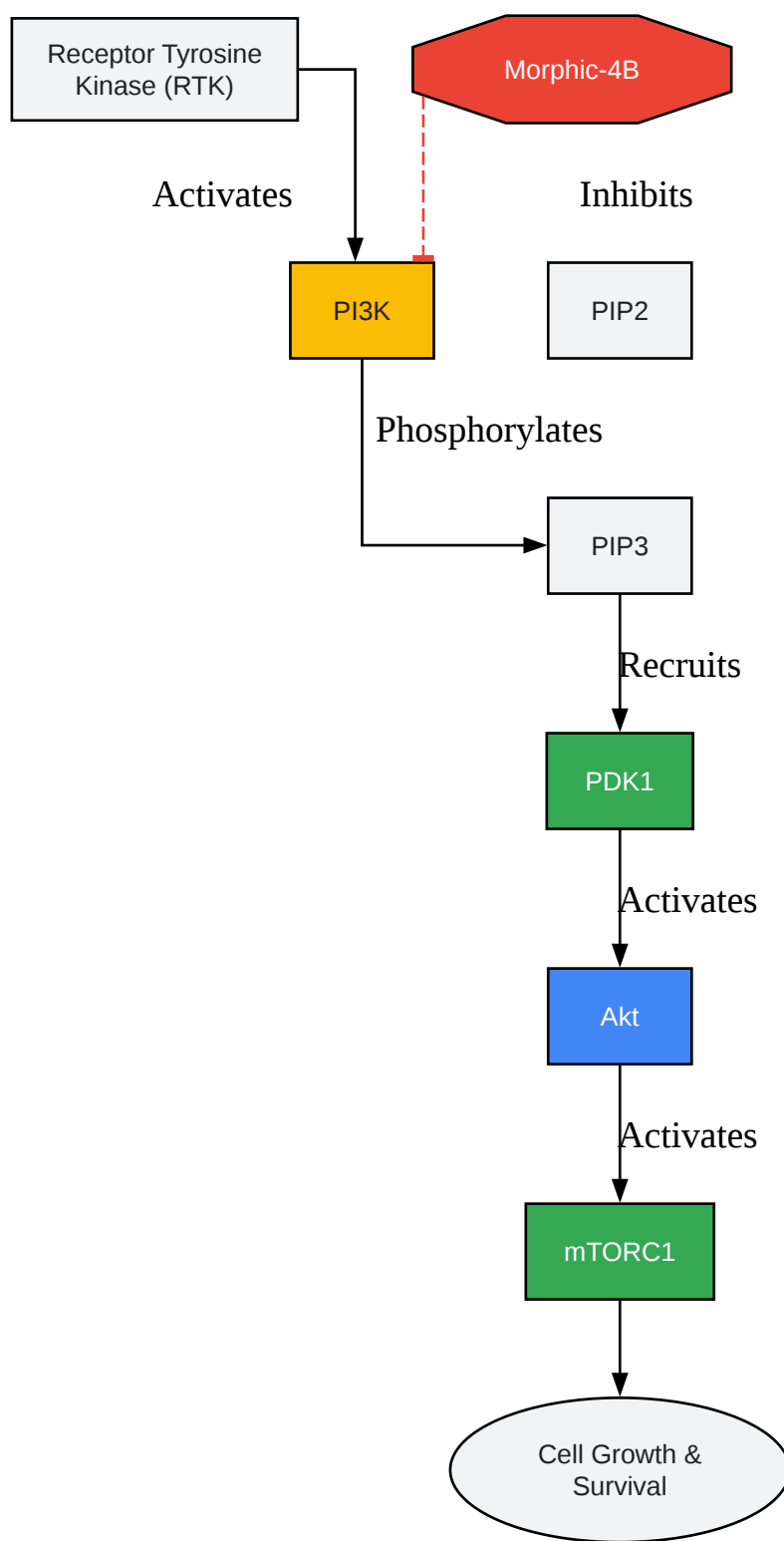
- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of Morpich-4B in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.
- MTT Addition: Add 20 μ L of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Western Blot for Akt Phosphorylation

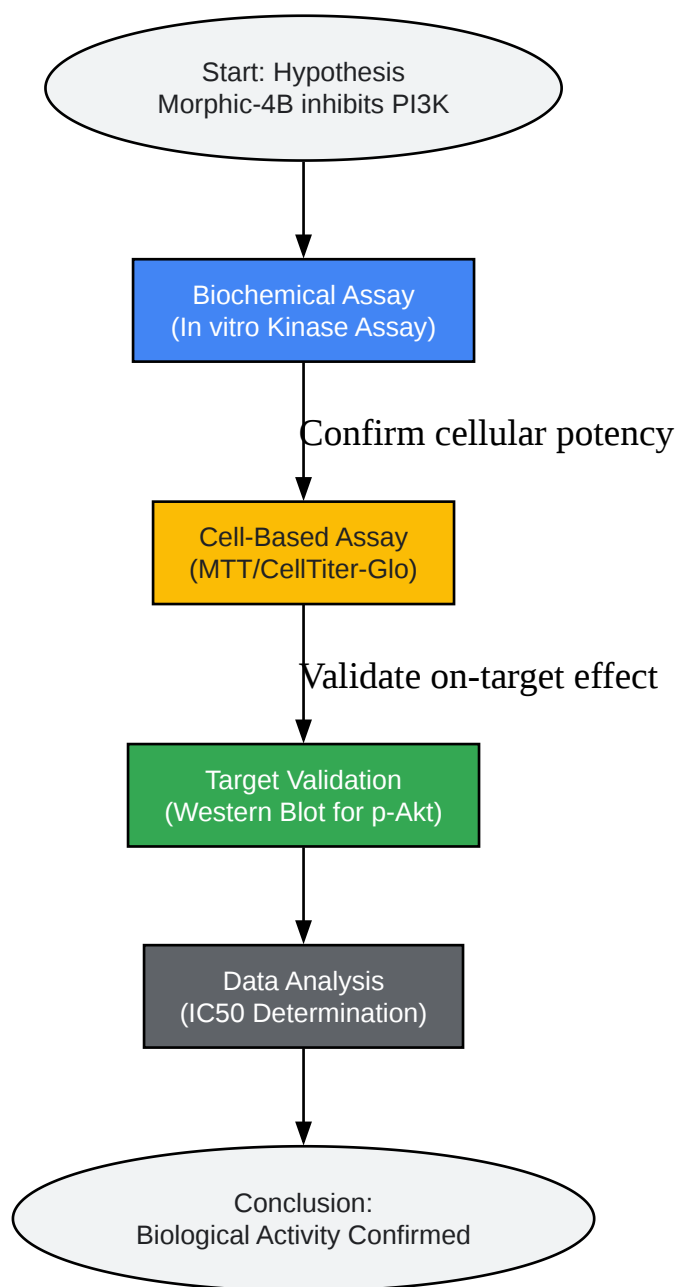
- Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of Morphic-4B for 2 hours.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
- Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate and an imaging system.
- Analysis: Densitometrically quantify the bands and normalize the phospho-Akt signal to the total Akt signal.

Visualizations



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Caption: Hypothesized signaling pathway of Morphic-4B's inhibitory action on PI3K.



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Caption: Experimental workflow for characterizing the biological activity of Morpich-4B.

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